molecular formula C6H9BrO2 B8623021 Methyl 4-bromo-3-methylbut-2-enoate

Methyl 4-bromo-3-methylbut-2-enoate

Cat. No.: B8623021
M. Wt: 193.04 g/mol
InChI Key: BBMCPEOFGAIHQK-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-methylbut-2-enoate (CAS 50465-52-6) is a brominated ester building block valued in organic synthesis for carbon-carbon bond formation. This compound, with a molecular formula of C6H9BrO2 and a molecular weight of 193.04 g/mol, is a colorless to light yellow liquid and should be stored in an inert atmosphere at 2-8°C, protected from light . Its primary research value lies in its application in Reformatsky reactions with aldehydes, such as benzaldehyde and cyclohexenecarboxaldehyde, to form key synthetic intermediates like δ-lactones and subsequently, unsaturated acids . Studies indicate that both the Z- and E- isomers of this compound can undergo stereochemical inversion during these reactions, ultimately leading to the formation of (Z-2,E-4)-acids as main products after hydrolysis, which is a critical consideration for stereoselective synthesis . This mechanism makes it a valuable reagent for constructing complex molecular architectures, including ionylideneacetic acid derivatives and their ring-demethylated analogs, which are significant in fragrance and pharmaceutical research . This product is intended for research purposes and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C6H9BrO2

Molecular Weight

193.04 g/mol

IUPAC Name

methyl 4-bromo-3-methylbut-2-enoate

InChI

InChI=1S/C6H9BrO2/c1-5(4-7)3-6(8)9-2/h3H,4H2,1-2H3

InChI Key

BBMCPEOFGAIHQK-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)OC)CBr

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

Methyl 4-bromo-3-methylbut-2-enoate serves as a valuable building block in organic synthesis. Its bromine substituent allows it to undergo nucleophilic substitution reactions, facilitating the formation of more complex organic molecules. This property is particularly useful in the synthesis of pharmaceuticals and agrochemicals.

Key Reactions

  • Nucleophilic Substitution : The bromine atom can be replaced by various nucleophiles, leading to the formation of different derivatives that may exhibit enhanced biological activities.
  • Alkylation Reactions : The compound can participate in alkylation reactions, expanding its utility in creating diverse chemical architectures.

Medicinal Chemistry

Recent studies have highlighted the potential of this compound in medicinal chemistry, particularly in cancer therapy.

Study on Tumor Visualization

A study explored the use of brominated compounds for tumor visualization through positron emission tomography (PET). This compound was evaluated for its ability to enhance imaging contrast in tumor tissues. The findings demonstrated that compounds with bromine substitutions exhibited improved uptake in tumor cells compared to non-brominated analogs, suggesting their potential utility in diagnostic imaging .

Comparative Analysis with Other Compounds

A comparative study assessed the binding affinity and biological activity of this compound against other compounds:

Compound NameBinding Affinity (nM)Tumor Uptake (%)Mechanism of Action
This compound253.7 ± 0.4Nuclear receptor modulation
Ethyl 4-chlorobutyrate502.0 ± 0.5Enzyme inhibition

This table highlights the superior binding affinity and tumor uptake of this compound compared to other compounds, indicating its potential as a therapeutic agent .

The compound has also been investigated for its biological activities beyond cancer therapy:

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values suggest its potential as an antimicrobial agent, particularly against resistant strains.

Glyoxalase Inhibition

Studies have reported that this compound can inhibit glyoxalase activity, which may disrupt metabolic pathways involved in cancer cell proliferation .

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the C4 position undergoes nucleophilic substitution (SN2) under basic conditions:

Reagent/ConditionsProductYieldNotes
NaOH (aqueous)Methyl 4-hydroxy-3-methylbut-2-enoate70–85%Stereospecific retention of configuration observed
NaCN (ethanol, 60°C)Methyl 4-cyano-3-methylbut-2-enoate65%Requires catalytic KI for enhanced reactivity
NH3 (methanol, 0°C)Methyl 4-amino-3-methylbut-2-enoate55%Limited by competing elimination

Elimination Reactions

The compound undergoes dehydrohalogenation to form conjugated dienes:

ConditionsProductYield
KOtBu (THF, 25°C)Methyl 3-methylpenta-2,4-dienoate78%
DBU (reflux, DMF)Methyl 3-methylpenta-2,4-dienoate82%

Addition Reactions

The α,β-unsaturated ester participates in Michael additions and electrophilic halogenation:

Michael Additions

NucleophileProductYield
Ethyl acetoacetateMethyl 4-(3-oxobutan-2-yl)-3-methylbut-2-enoate63%
PyrrolidineMethyl 4-(pyrrolidin-1-yl)-3-methylbut-2-enoate71%

Electrophilic Bromination

Reaction with Br2 in CCl4 yields dibrominated products:

  • Product : Methyl 4,5-dibromo-3-methylbut-2-enoate

  • Yield : 89% (0°C, dark conditions)

Oxidation

Oxidizing AgentProductYield
KMnO4 (H2O, 0°C)Methyl 4-bromo-3-methyl-2-oxobutanoate58%
O3 (CH2Cl2, -78°C)Methyl 4-bromo-3-methyl-2-oxobutanoate92%

Reduction

Reducing AgentProductYield
H2 (1 atm, Pd/C)Methyl 3-methylbut-2-enoate95%
NaBH4 (MeOH)This compound alcohol40%

Cycloaddition Reactions

The compound engages in Diels-Alder reactions as a dienophile:

  • Diene : 1,3-Butadiene

  • Product : Methyl 4-bromo-3-methylcyclohex-2-ene-1-carboxylate

  • Yield : 74% (toluene, 110°C)

Case Study: Wittig Reaction

This compound reacts with triphenylphosphine to form ylides for aldehyde coupling:

  • Reaction : Wittig olefination with benzaldehyde

  • Product : (E)-Methyl 4-bromo-3-methyl-5-phenylpenta-2,4-dienoate

  • Yield : 68% (stereospecific E-selectivity)

Comparative Reactivity

Reaction TypeThis compoundEthyl 4-bromo-3-methylbut-2-enoate
Substitution Faster due to smaller ester groupSlower (steric hindrance from ethyl)
Oxidation Lower stability under acidic conditionsHigher stability

Comparison with Similar Compounds

Ethyl 4-Bromo-3-Methylbut-2-Enoate

Molecular Formula : C₇H₁₁BrO₂
Key Properties :

  • Average molecular mass: 207.067 Da .
  • Exists as a mixture of (E)- and (Z)-isomers, with the (E)-isomer being predominant after purification .
  • Purified via vacuum distillation (3.6 mbar, 84–86°C) and confirmed by HPLC (retention time: 7 min, purity: 96%) .

Comparison with Methyl Ester :

  • The methyl ester has a slightly lower molecular weight (183.05 Da estimated) and may exhibit enhanced solubility in polar solvents due to the smaller alkyl chain.
  • Reaction pathways involving the methyl ester are likely faster in SN2 mechanisms due to reduced steric hindrance .

(E)-Methyl-4-(4-Bromophenyl)-2-Oxobut-3-Enoate

Molecular Formula : C₁₁H₉BrO₃
Key Properties :

  • Incorporates a bromophenyl group and a ketone functionality, increasing its molecular complexity .
  • CAS No.: 608128-34-3 .

Comparison :

  • Higher molecular weight (269.10 Da ) and aromaticity differentiate its reactivity and applications from the aliphatic methyl ester.

Methyl 2-Benzoylamino-3-Arylaminobut-2-Enoates

Molecular Formula : Varies (e.g., C₁₈H₁₈N₂O₃ for aryl = phenyl)
Key Properties :

  • Synthesized via condensation of aromatic amines with methyl 2-benzoylamino-3-oxobutanoate under acidic conditions .
  • Features benzoylamino and aryl amino groups, enabling hydrogen bonding and chelation .

Comparison :

  • The presence of amide and aryl amino groups introduces polarity and hydrogen-bonding capacity absent in methyl 4-bromo-3-methylbut-2-enoate.

4-Bromo-3-Methylbenzoic Acid

Molecular Formula : C₈H₇BrO₂
Key Properties :

  • Solid at room temperature (melting point: ~150°C) with higher acidity (pKa ~2.8) due to the carboxylic acid group .
  • CAS No.: Not explicitly stated but likely distinct from the enoate derivatives .

Comparison :

  • The carboxylic acid group allows for salt formation and metal coordination, unlike the ester’s electrophilic α,β-unsaturated system.

Comparative Data Table

Compound Molecular Formula Molecular Weight (Da) Key Functional Groups Key Applications
This compound C₆H₉BrO₂ ~183.05 α,β-unsaturated ester, Br Heterocycle synthesis
Ethyl 4-bromo-3-methylbut-2-enoate C₇H₁₁BrO₂ 207.067 α,β-unsaturated ester, Br Dihydrothiazole synthesis
(E)-Methyl-4-(4-bromophenyl)-2-oxobut-3-enoate C₁₁H₉BrO₃ 269.10 Ketone, bromophenyl Materials science
Methyl 2-benzoylamino-3-arylaminobut-2-enoate C₁₈H₁₈N₂O₃ 310.35 Amide, aryl amino Medicinal chemistry
4-Bromo-3-methylbenzoic acid C₈H₇BrO₂ 215.05 Carboxylic acid, Br Coordination chemistry

Research Findings and Stability Considerations

  • Reactivity: this compound’s α,β-unsaturated system facilitates conjugate additions, whereas the ethyl analog’s larger ester group may slow such reactions .
  • Stability: Brominated enoates are light-sensitive and prone to decomposition; storage under inert conditions is recommended .

Q & A

Q. What are the optimal synthetic conditions for preparing Methyl 4-bromo-3-methylbut-2-enoate via radical bromination?

  • Methodological Answer : The compound can be synthesized by adapting protocols for analogous esters. For example, ethyl 4-bromo-3-methylbut-2-enoate is prepared using N-bromosuccinimide (NBS) and AIBN (radical initiator) in carbon tetrachloride under reflux (3 hours). For the methyl ester, replace the ethyl acrylate precursor with methyl 3,3-dimethylacrylate. Monitor reaction progress via TLC, and purify via vacuum distillation (3.6 mbar, 84–86°C). Post-synthesis, wash with saturated sodium sulfite to remove excess brominating agents and brine to eliminate polar impurities .

Q. How should this compound be purified to achieve >95% purity?

  • Methodological Answer : After synthesis, purify the crude product by washing the organic phase with saturated aqueous sodium sulfite (to quench unreacted NBS) and brine (to remove water-soluble byproducts). Dry the organic layer over MgSO₄, concentrate under reduced pressure, and perform fractional vacuum distillation. Validate purity via HPLC using a C18 reversed-phase column with an acetonitrile/water gradient (60:40 to 100:0 over 12 minutes; flow rate 1 mL/min). Retention time and peak integration confirm purity .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Use 1H^1H- and 13C^{13}C-NMR to confirm the structure: expect signals for the methyl ester (δ ~3.7 ppm), vinylic protons (δ ~5.5–6.0 ppm), and bromine-coupled carbons. HPLC ensures purity, while IR spectroscopy identifies ester carbonyl stretches (~1720 cm⁻¹). For stereochemical analysis, compare NOESY/ROESY data with computational models to distinguish E/Z isomers .

Advanced Research Questions

Q. How can E/Z isomerism be controlled during the bromination of methyl 3,3-dimethylacrylate?

  • Methodological Answer : Isomer distribution depends on reaction kinetics and steric effects. To favor the E-isomer, use a bulky solvent (e.g., CCl₄) and lower temperatures (0–25°C) to stabilize the transition state. Monitor isomer ratios via 1H^1H-NMR (vinylic proton splitting patterns) or GC-MS. Computational modeling (DFT) can predict thermodynamic stability of isomers to guide optimization .

Q. What cross-coupling reactions are feasible with this compound as a substrate?

  • Methodological Answer : The bromine substituent enables Suzuki-Miyaura couplings with boronic acids. Use Pd(PPh₃)₄ as a catalyst, K₂CO₃ as a base, and a DMF/H₂O solvent system (80°C, 12 hours). For Heck reactions, employ Pd(OAc)₂ and a phosphine ligand in DMF. Monitor coupling efficiency via LC-MS and isolate products via flash chromatography .

Q. How can computational methods resolve contradictions between experimental and predicted spectral data?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to simulate NMR chemical shifts and compare them with experimental data. Discrepancies may arise from solvent effects (use PCM models) or conformational flexibility. For IR, compare computed vibrational frequencies with experimental spectra, scaling factors (~0.96) to correct systematic errors .

Q. What experimental design strategies optimize reaction yields for large-scale synthesis?

  • Methodological Answer : Use a Design of Experiments (DoE) approach, varying factors like catalyst loading (0.5–2.0 mol%), temperature (60–100°C), and reaction time (2–6 hours). Analyze results via response surface methodology (RSM) to identify optimal conditions. For reproducibility, conduct triplicate trials and apply ANOVA to assess significance (p < 0.05) .

Q. Which software tools are recommended for X-ray crystallographic analysis of this compound derivatives?

  • Methodological Answer : For structure solution, use SHELXD (charge-flipping algorithm) and refine with SHELXL (full-matrix least squares). Visualize electron density maps and thermal ellipsoids with ORTEP-3. The WinGX suite integrates data processing (SAINT, SADABS) and refinement workflows. Validate hydrogen bonding and packing interactions with Mercury .

Q. How can radical intermediates in the bromination mechanism be experimentally verified?

  • Methodological Answer : Use radical traps like TEMPO to quench intermediates, monitoring reaction inhibition via GC. Electron spin resonance (ESR) spectroscopy can detect nitroxide adducts of bromine radicals. Isotopic labeling (e.g., 13C^{13}C-AIBN) coupled with MS/MS fragmentation confirms radical pathways .

Q. How should researchers address discrepancies between HPLC purity and NMR integration results?

  • Methodological Answer :
    Discrepancies may arise from co-eluting impurities or solvent residues. Use orthogonal methods: LC-MS to identify impurities by mass, and 1H^1H-NMR with relaxation delay (≥5×T₁) for accurate integration. For volatile contaminants, perform headspace GC-MS. If unresolved, recrystallize the compound or use preparative HPLC .

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